molecular formula C19H16BrN3O B10979763 3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide

3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide

Cat. No. B10979763
M. Wt: 382.3 g/mol
InChI Key: CSLDOGFLQONZKO-UHFFFAOYSA-N
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Description

3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 6-position of one indole ring and a propanamide linkage to another indole ring at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formation of Propanamide Linkage: The brominated indole is then reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form the 3-(6-bromo-1H-indol-1-yl)propanamide intermediate.

    Coupling with Indole: The final step involves coupling the intermediate with 1H-indole-4-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide: Lacks the bromine atom at the 6-position.

    3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide: Contains a chlorine atom instead of bromine.

    3-(6-methyl-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom at the 6-position of the indole ring in 3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide may confer unique chemical and biological properties, such as increased reactivity and potential for specific interactions with biological targets.

properties

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

3-(6-bromoindol-1-yl)-N-(1H-indol-4-yl)propanamide

InChI

InChI=1S/C19H16BrN3O/c20-14-5-4-13-7-10-23(18(13)12-14)11-8-19(24)22-17-3-1-2-16-15(17)6-9-21-16/h1-7,9-10,12,21H,8,11H2,(H,22,24)

InChI Key

CSLDOGFLQONZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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